molecular formula C28H23N3O3S B2979173 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922911-88-4

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2979173
CAS No.: 922911-88-4
M. Wt: 481.57
InChI Key: XZOZPYFJSDJJRB-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. Compounds featuring the benzo[d]thiazole scaffold are recognized for their diverse biological activities and capacity to interact with central nervous system targets . The molecular structure incorporates key pharmacophoric elements, including a 4-methoxy-7-methylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl moiety, which are characteristic of ligands designed for neuromodulatory applications. This compound is structurally related to a class of positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors. Specifically, analogs sharing the N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl) core have been identified as novel, selective, and brain-penetrant positive allosteric modulators of the muscarinic 4 (M4) receptor . The M4 receptor subtype is a compelling target for investigating therapeutic interventions for neuropsychiatric and neurodegenerative disorders. Its primary research value lies in its potential to selectively enhance M4 receptor signaling, which may lead to a refined pharmacological approach for modulating cholinergic neurotransmission without the broad side effects associated with non-selective muscarinic agonists. The benzothiazole moiety is a versatile standalone structure in drug discovery, contributing to the molecule's aromaticity and influencing its electronic distribution, which is crucial for its interactions with biological targets . The specific substitution pattern on the benzamide and benzothiazole rings is optimized to confer favorable physicochemical properties, including enhanced brain exposure, as demonstrated in related compounds with excellent in vivo pharmacokinetic profiles in preclinical models . Researchers can utilize this compound as a chemical tool to probe M4 receptor function, study receptor allostery, and explore the pathophysiology of conditions like schizophrenia, Parkinson's disease, and substance use disorders. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-19-15-16-24(33-2)25-26(19)35-28(30-25)31(18-20-10-8-9-17-29-20)27(32)22-13-6-7-14-23(22)34-21-11-4-3-5-12-21/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOZPYFJSDJJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological significance. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of benzothiazole exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. In particular, the compound's ability to inhibit the Bcl-2 protein has been linked to its cytotoxic effects against various cancer types, including breast and lung cancers .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1A431<10Bcl-2 inhibition
2Jurkat<10Apoptosis induction
3MCF-7>1000Weak activity

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have shown effectiveness against various pathogens. For example, studies report that compounds with similar functional groups exhibit minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL against Gram-positive bacteria .

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
AStaphylococcus aureus31.25
BEscherichia coli62.50
CPseudomonas aeruginosa125.00

Structure-Activity Relationship (SAR)

The SAR analysis has been crucial in understanding the biological activity of this compound. Modifications to the benzothiazole moiety significantly impact its potency and selectivity. For instance, the presence of electron-donating groups like methoxy enhances activity, while substitutions at specific positions can either increase or decrease efficacy .

Table 3: SAR Findings

ModificationEffect on Activity
Methoxy group at position 4Increased potency
Methyl group at position 7Essential for activity
Removal of benzothiazoleInactive

Case Studies

  • Anticancer Efficacy : A study conducted on various thiazole derivatives demonstrated that those with similar structural features to this compound exhibited significant cytotoxicity against A431 and Jurkat cell lines, indicating potential as a lead compound for cancer therapy .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives found that compounds structurally related to this compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Comparison with Similar Compounds

ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide)

Key Features :

  • Structure : Retains the 4-methoxy-7-methylbenzo[d]thiazole core but substitutes the amide group with a 4-pyridyl (isonicotinamide) moiety.
  • Activity : Exhibits potent M4 PAM activity (EC50 = 1.3 µM) and a 14.9-fold leftward shift in the ACh response curve. It is selective for M4 over other mAChR subtypes (M1, M2, M3, M5) at concentrations up to 30 µM .
  • Pharmacokinetics (PK) :
    • Low clearance in rats (CLp = 11.5 mL/min/kg IV) and moderate human microsomal stability (CLINT = 14.9 mL/min/kg).
    • High brain penetration (brain:plasma ratio = 0.85) and oral bioavailability .

Comparison :

  • The target compound replaces ML293’s 4-pyridyl group with a 2-phenoxy-N-(pyridin-2-ylmethyl)benzamide. SAR studies in suggest that pyridyl orientation (e.g., 2-pyridyl vs. 4-pyridyl) significantly impacts efficacy; for example, 2-pyridyl analogs (e.g., compound 20) showed reduced efficacy (40% ACh Max) compared to ML293’s 4-pyridyl group (65% ACh Max) .

Earlier M4 PAMs (ML108, ML173, ML253)

Key Features :

  • Structure: Derived from a 3-amino-N-(aryl)-4,6-disubstituted thieno[2,3-b]pyridine-2-carboxamide scaffold.

Comparison :

  • The target compound’s benzothiazole core diverges from the thienopyridine scaffold, which may contribute to improved metabolic stability. ML293’s benzothiazole-based design achieved lower clearance (CLp = 11.5 mL/min/kg) and superior brain exposure, suggesting structural innovations in the target compound could similarly enhance PK .

Fluorinated Analogs (TOZ Series)

Key Features :

  • Structure: Fluorinated benzamides (e.g., TOZ3: 2-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)isonicotinamide).

Comparison :

  • The target compound lacks fluorine but includes a phenoxy group, which may increase hydrophobicity. indicates that hydrophobic substituents (e.g., alkyl groups) often reduce activity, but aromatic groups like phenoxy could enhance receptor interactions if sterically tolerated .

Morpholinomethyl/Thiazole Derivatives (Compounds 4d–4i)

Key Features :

  • Structure: Include morpholinomethyl, piperazinyl, or dimethylamino substitutions on the thiazole ring (e.g., 4d: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide).
  • Activity : Demonstrated confirmed structures via NMR/HRMS but lacked reported M4 PAM data .

Comparison :

  • The target compound’s pyridin-2-ylmethyl group differs from these analogs’ morpholine/piperazine substitutions. highlights that amine-containing groups (e.g., pyridylmethyl) can improve CNS penetration, as seen in ML293’s brain exposure (10 µM) .

Structural-Activity Relationship (SAR) Insights

  • Benzothiazole Core : Critical for activity; removal of 4-methoxy or 7-methyl groups (e.g., compound 50) abolishes potency .
  • Amide Substitutions :
    • 4-Pyridyl (ML293) > 2-pyridyl (compound 20) in efficacy and potency.
    • Ureas and sulfonamides (e.g., compound 29) are inactive, emphasizing the necessity of the amide linker .
  • N-Alkylation : The pyridin-2-ylmethyl group in the target compound may enhance solubility and blood-brain barrier penetration compared to unsubstituted analogs.

Pharmacokinetic and Selectivity Considerations

  • Metabolic Stability : ML293’s low clearance (CLp = 11.5 mL/min/kg) contrasts with earlier M4 PAMs, attributed to its benzothiazole scaffold. The target compound’s larger molecular weight (481.6 vs. ML293’s 300.3) may increase plasma protein binding, reducing free fraction .
  • Brain Penetration : ML293’s brain:plasma ratio (0.85) suggests CNS efficacy; the target compound’s pyridin-2-ylmethyl group could similarly facilitate passive diffusion .

Q & A

Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)benzamide derivatives, and how can they be adapted for this compound?

The synthesis typically involves coupling a benzo[d]thiazol-2-amine precursor with an activated benzoyl derivative. A general protocol includes:

  • Reacting the amine with an acyl chloride in dry pyridine at 0–5°C for 6–12 hours, followed by quenching with ice water and extraction with chloroform .
  • Purification via recrystallization (e.g., ethyl acetate/hexane mixtures) or chromatography. Adaptations for the target compound may require optimizing substituent compatibility, such as protecting the pyridin-2-ylmethyl group during acylation to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

  • ¹H/¹³C NMR : Identify chemical shifts for the methoxy (δ ~3.8–4.0 ppm), methylbenzo[d]thiazole (δ ~2.5 ppm), and pyridyl protons (δ ~7.0–8.5 ppm). Aromatic protons in the benzamide and phenoxy groups will show splitting patterns dependent on substitution .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS, ensuring fragmentation patterns align with the structure .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological approaches include:

  • Solubility Screening : Test in polar (DMSO, methanol) and nonpolar (chloroform) solvents, noting precipitation at varying temperatures .
  • Stability Studies : Use HPLC or TLC to monitor degradation under light, heat, or acidic/basic conditions. For example, refluxing in methanol/water mixtures can reveal hydrolytic susceptibility of the amide bond .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

Contradictions may arise from dynamic effects or hydrogen bonding. Strategies include:

  • Variable-Temperature NMR : Identify rotational barriers in the benzamide group or pyridylmethyl moiety causing signal broadening .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, using SHELX software for refinement. Intermolecular interactions (e.g., N–H···N hydrogen bonds) can explain packing effects influencing spectra .

Q. What computational methods are suitable for predicting the biological activity or binding modes of this compound?

Advanced approaches involve:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes, leveraging the pyridyl and benzamide groups as pharmacophores .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., electrophilic aromatic substitution on the benzo[d]thiazole ring) .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing impurities?

Methodological optimizations include:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or bases (e.g., K₂CO₃) to enhance acylation efficiency .
  • Process Control : Implement inline FTIR or HPLC monitoring to detect intermediates and adjust reaction parameters in real time .

Q. What strategies are effective for resolving contradictory bioactivity results across studies (e.g., varying IC₅₀ values)?

Address discrepancies by:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Methodological Frameworks

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for derivatives of this compound?

A robust SAR framework includes:

  • Analog Synthesis : Systematically vary substituents (e.g., methoxy → ethoxy, pyridyl → quinolinyl) using parallel synthesis techniques .
  • Biological Testing : Use dose-response assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity trends .

Q. What advanced crystallization techniques improve the success rate of obtaining high-quality crystals for X-ray analysis?

Key methods include:

  • Solvent Diffusion : Layer hexane over a saturated ethyl acetate solution to induce slow nucleation .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., N-(5-chlorothiazol-2-yl)benzamide derivatives) to guide crystal growth .

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